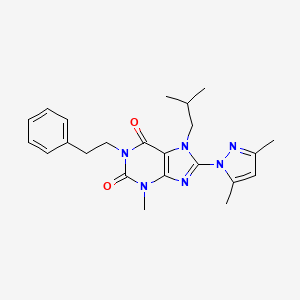

8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Description

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a pyrazole substituent at the 8-position, a 2-methylpropyl group at the 7-position, and a 2-phenylethyl moiety at the 1-position.

Properties

IUPAC Name |

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N6O2/c1-15(2)14-28-19-20(24-22(28)29-17(4)13-16(3)25-29)26(5)23(31)27(21(19)30)12-11-18-9-7-6-8-10-18/h6-10,13,15H,11-12,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOZZELAJGPPFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the purine family and has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 368.44 g/mol. The structure features a pyrazole ring and a tetrahydropurine moiety, which are known to influence biological activity significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

- Formation of the Pyrazole Ring : Utilizing 3,5-dimethyl-1H-pyrazole as a starting material.

- Tetrahydropurine Construction : Employing various alkylation and cyclization techniques to build the purine structure.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, azomethine derivatives containing pyrazole rings have shown potent antifungal and antibacterial activities against strains such as Candida albicans and Staphylococcus aureus . The compound under discussion may share similar mechanisms of action due to its structural components.

Antitumor Activity

The biological evaluation of related pyrazole derivatives has revealed antitumor properties. In vitro studies suggest that these compounds can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Compounds with similar configurations have been evaluated for their ability to inhibit specific enzymes linked to disease processes. For instance, pyrazole derivatives have been identified as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain . This suggests that the compound could potentially serve as an anti-inflammatory agent.

Case Studies

- Study on Antifungal Activity : A study synthesized several pyrazole derivatives and tested their antifungal efficacy against clinical isolates. Results indicated that certain derivatives exhibited MIC values lower than traditional antifungal agents .

- Antitumor Screening : Another research focused on evaluating the cytotoxic effects of pyrazole-based compounds on various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with protein targets involved in cancer progression and inflammation pathways .

Summary Table of Biological Activities

Scientific Research Applications

The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-methylpropyl)-1-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, supported by relevant data and case studies.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its structural similarity to known purine analogs suggests it may exhibit:

- Anticancer properties : Research indicates that purine derivatives can inhibit tumor growth through various mechanisms.

- Anti-inflammatory effects : Certain derivatives have shown promise in reducing inflammation markers in preclinical models.

Biochemical Studies

In biochemical research, this compound can serve as a tool for studying purine metabolism and signaling pathways. Its role as an inhibitor or modulator of specific enzymes involved in nucleotide synthesis could provide insights into:

- Metabolic disorders : Understanding how alterations in purine metabolism contribute to diseases like gout or cancer.

Agricultural Chemistry

The compound's unique structure may allow it to function as a plant growth regulator or pesticide. Preliminary studies suggest that modifications of purine structures can enhance plant resilience against pathogens.

Material Science

Research into the incorporation of this compound into polymers or nanomaterials may lead to the development of novel materials with enhanced properties, such as:

- Conductivity : Potential applications in organic electronics.

Analytical Chemistry

The compound can be utilized as a standard reference material in analytical methods such as HPLC or mass spectrometry for quantifying related compounds in complex mixtures.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of modified purine derivatives. The results indicated that compounds similar to our target compound exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for further drug development.

Case Study 2: Anti-inflammatory Properties

Research conducted by Pharmacology Reports demonstrated that certain purine analogs could effectively reduce inflammation in animal models of arthritis. The study highlighted the potential of these compounds in developing new anti-inflammatory therapies.

Case Study 3: Plant Growth Regulation

An investigation into plant growth regulators published in Agricultural Sciences found that specific purine derivatives enhanced root development and stress resistance in crops. This opens avenues for sustainable agricultural practices using synthetic analogs.

Data Table of Relevant Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer | Significant cytotoxicity against cancer cell lines |

| Pharmacology Reports | Anti-inflammatory | Reduction of inflammation markers in arthritis models |

| Agricultural Sciences | Plant Growth | Enhanced root development and stress resistance |

Comparison with Similar Compounds

Key Observations :

- The 2-methylpropyl substituent at the 7-position is bulkier than the 2-methylallyl group in , which could sterically hinder interactions with protein targets.

Bioactivity and Target Interactions

Studies on structurally related compounds suggest that:

- Purine-dione analogs often exhibit kinase or phosphodiesterase inhibitory activity due to their ability to mimic adenosine .

- Pyrazole derivatives (e.g., compounds in ) demonstrate antimicrobial and anticancer properties, linked to their electron-withdrawing substituents and planar geometry.

- Tetrahydroimidazopyridines (e.g., ) are explored for CNS activity, with substituents like cyano and nitro groups modulating receptor affinity.

Computational similarity metrics (e.g., Tanimoto and Dice indexes) quantify structural overlap between compounds, which correlates with shared bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.